2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is an organic compound with significant interest in various fields of scientific research. This compound features a phenyl ring substituted with fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-(trifluoromethyl)benzaldehyde. This can be achieved through the selective fluorination of 2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group of 5-fluoro-2-(trifluoromethyl)benzaldehyde is then subjected to reductive amination with ethylamine. This step involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine and trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
2-[5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride: Lacks the fluorine atom at the 5-position, which may affect its reactivity and binding properties.
2-[5-fluoro-2-(methyl)phenyl]ethan-1-amine hydrochloride: Substitutes the trifluoromethyl group with a methyl group, altering its electronic and steric properties.
Uniqueness
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the combined presence of both fluorine and trifluoromethyl groups on the aromatic ring
Properties
CAS No. |
2727074-34-0 |
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Molecular Formula |
C9H10ClF4N |
Molecular Weight |
243.6 |
Purity |
95 |
Origin of Product |
United States |
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